molecular formula C13H12BrNO B15250354 3-(Benzyloxy)-2-(bromomethyl)pyridine

3-(Benzyloxy)-2-(bromomethyl)pyridine

Cat. No.: B15250354
M. Wt: 278.14 g/mol
InChI Key: ACVHIIQJDAAAED-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-(bromomethyl)pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a benzyloxy group at the third position and a bromomethyl group at the second position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2-(bromomethyl)pyridine typically involves the bromination of 3-(benzyloxy)pyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2-(bromomethyl)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The benzyloxy group can be oxidized to a benzoyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of benzoyl-substituted pyridine.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

3-(Benzyloxy)-2-(bromomethyl)pyridine has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with biological activity.

    Materials Science: Utilized in the preparation of functional materials, such as polymers and ligands for catalysis.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2-(bromomethyl)pyridine depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation reactions, the benzyloxy group is converted to a benzoyl group through the transfer of oxygen atoms from the oxidizing agent.

Comparison with Similar Compounds

Similar Compounds

    3-(Bromomethyl)pyridine: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.

    2-(Bromomethyl)pyridine:

    3-(Benzyloxy)pyridine: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.

Uniqueness

3-(Benzyloxy)-2-(bromomethyl)pyridine is unique due to the presence of both the benzyloxy and bromomethyl groups, which provide a combination of reactivity and functionality that is not found in the similar compounds listed above. This dual functionality makes it a valuable intermediate in organic synthesis and other research applications.

Properties

Molecular Formula

C13H12BrNO

Molecular Weight

278.14 g/mol

IUPAC Name

2-(bromomethyl)-3-phenylmethoxypyridine

InChI

InChI=1S/C13H12BrNO/c14-9-12-13(7-4-8-15-12)16-10-11-5-2-1-3-6-11/h1-8H,9-10H2

InChI Key

ACVHIIQJDAAAED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)CBr

Origin of Product

United States

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